

chemical and physical properties of 9,10-Dihydroxystearic acid

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Compound of Interest

Compound Name: 9,10-Dihydroxystearic acid

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An In-depth Technical Guide to 9,10-Dihydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of **9,10-Dihydroxystearic acid** (DHSA). DHSA is a dihydroxy fatty acid derived from oleic acid that is gaining attention for its potential applications in the pharmaceutical and cosmetic industries.

Chemical and Physical Properties

9,10-Dihydroxystearic acid, with the CAS Registry Number 120-87-6, is an 18-carbon saturated fatty acid containing two hydroxyl groups on the 9th and 10th carbon atoms.^[1] It is formally derived from stearic (octadecanoic) acid.^{[1][2]}

General and Computational Properties

The fundamental chemical and computed properties of **9,10-Dihydroxystearic acid** are summarized below.

| Property | Value | Source(s) |
|--------------------------------|--|-----------|
| Molecular Formula | C ₁₈ H ₃₆ O ₄ | [1][3] |
| Molecular Weight | 316.48 g/mol | [1][2][4] |
| Exact Mass | 316.26135963 Da | [1][2] |
| IUPAC Name | 9,10-dihydroxyoctadecanoic acid | [1] |
| Synonyms | DHSA, NSC 60305 | [3][5] |
| Hydrogen Bond Donors | 3 | [2][6] |
| Hydrogen Bond Acceptors | 4 | [2][6] |
| Rotatable Bond Count | 16 | [2][6] |
| Topological Polar Surface Area | 77.8 Å ² | [1][2] |
| XLogP3 | 4.34 - 5.1 | [1][2] |

Physical State and Appearance

| Property | Description | Source(s) |
|------------------|--|---|
| Appearance | White to off-white crystalline solid. Described as white, odorless, tasteless, lustrous crystals with a fatty feel. | [3] [4] [7] |
| Melting Point | 80 - 136 °C. Note: The reported melting point varies significantly, which may be attributable to differences between stereoisomers (e.g., erythro vs. threo) or purity of the samples. | [2] [4] [8] [9] |
| Boiling Point | ~481.6 °C at 760 mmHg (Predicted) | [2] |
| Density | ~1.0 g/cm ³ (Predicted) | [2] |
| Refractive Index | ~1.481 (Predicted) | [2] |
| pKa | 4.78 ± 0.10 (Predicted) | [9] |

Solubility

9,10-Dihydroxystearic acid is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[\[3\]](#)[\[4\]](#) For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[\[3\]](#)

| Solvent | Solubility | Source(s) |
|---------------------------|--|---|
| Dimethyl formamide (DMF) | ~25 mg/mL | [3] [5] [9] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [3] [5] [9] |
| Ethanol | ~5 mg/mL | [3] [5] [9] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [3] [5] [9] |
| Water | Insoluble (0.7641 mg/L at 25°C, Estimated) | [4] [10] |
| Hot Alcohol or Acetone | Soluble | [4] |
| Ether | Slightly Soluble | [4] |

Spectral Data

| Technique | Data Highlights | Source(s) |
|---|--|-----------|
| Mass Spectrometry (MS) | ESI-MS: m/z 315.25 [M-H] ⁻ . The observed molecular weight is consistent with the theoretical value. | [11][12] |
| ¹ H NMR (300 MHz, DMSO-d ₆) | δ (ppm): 11.94 (s, 1H, COOH), 4.12 (br s, 2H, OH), 3.09–3.25 (m, 2H, CH-OH), 2.17 (t, 2H, CH ₂ -COOH), 1.10–1.56 (m, 26H, CH ₂), 0.84 (t, 3H, CH ₃) | [12] |
| ¹³ C NMR (300 MHz, DMSO-d ₆) | δ (ppm): 174.5 (COOH), 73.1 (2xCH), 33.7, 32.3, 31.4, 29.3, 29.2, 29.1, 28.9, 28.8, 28.6, 25.7, 24.5, 22.1 (CH ₂), 14.0 (CH ₃) | [12] |
| Infrared (IR) | Characteristic peaks for hydroxyl (-OH) and carboxyl (-COOH) groups are present, confirming the structure of a dihydroxy carboxylic acid. | [11][13] |

Experimental Protocols

Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid

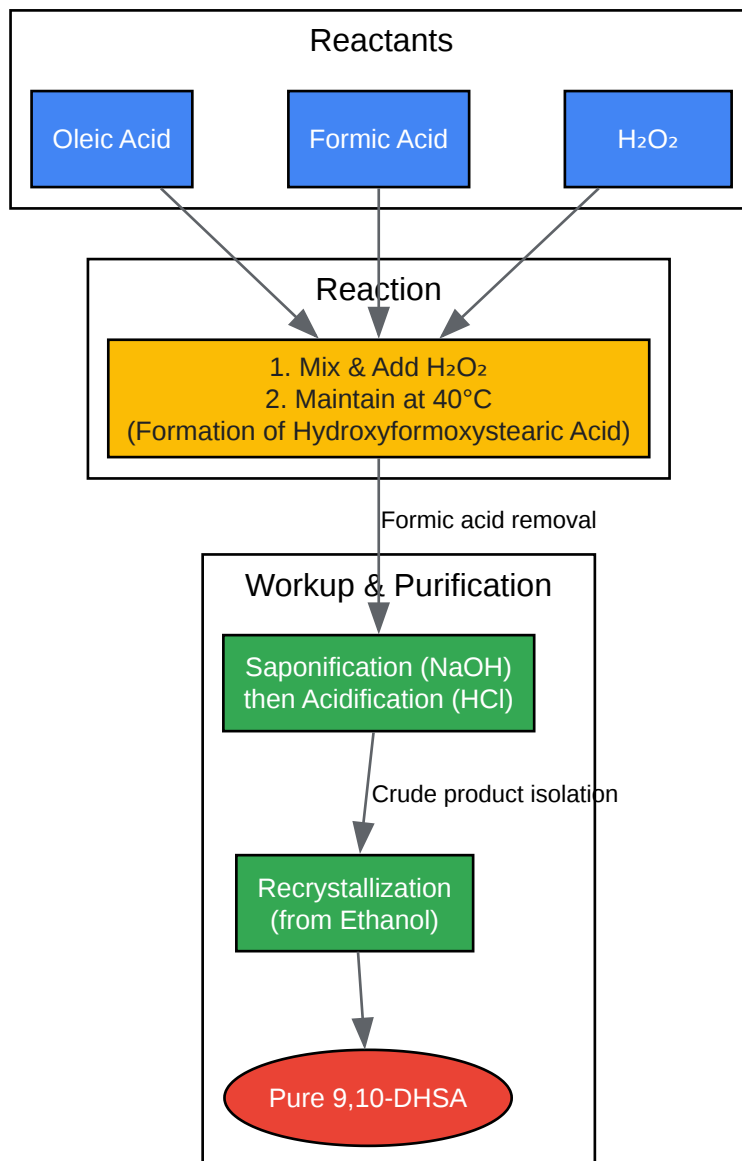
A common and well-documented method for synthesizing DHSA is through the hydroxylation of oleic acid. Two primary methods are detailed below.

This protocol is adapted from Organic Syntheses.[14] It involves the in situ formation of performic acid from formic acid and hydrogen peroxide, which then hydroxylates the double bond of oleic acid.

- **Reaction Setup:** In a 1-liter three-necked flask equipped with a stirrer, add 141 g (0.5 mole) of oleic acid and 425 mL of 98-100% formic acid.

- Addition of Oxidant: While stirring at 25°C, slowly add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.
- Reaction Control: The reaction is exothermic. Maintain the temperature at 40°C using a water bath. The mixture will become homogeneous after 20-30 minutes. The reaction is typically complete after 3 hours, or once a peroxide test is negative.
- Workup - Hydrolysis: Remove the formic acid by distillation under reduced pressure. To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100°C for 1 hour to hydrolyze the formate esters.
- Isolation: Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. The oily DHSA will separate and solidify upon cooling.
- Washing: Remelt the crude solid with hot water and stir well to remove residual salts. Allow to cool and discard the aqueous layer.
- Purification: Dissolve the crude solid in 400 mL of hot 95% ethanol. Crystallize at 0°C for several hours. Collect the product by filtration and dry under vacuum. A second recrystallization from 250 mL of 95% ethanol yields a product with a melting point of approximately 90–92°C.[\[14\]](#)

Workflow: Synthesis of 9,10-DHSA via Performic Acid



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Caption: Synthesis of 9,10-DHSA from Oleic Acid.

This method uses potassium permanganate under alkaline conditions for hydroxylation.[15]

- Saponification: Dissolve 1.00 mmol of oleic acid in a solution of 7.85 mmol NaOH in 32 mL of water by heating until the solution is clear.

- **Oxidation:** Add 250 mL of ice-cold water. While stirring vigorously at a temperature below 10°C, add 25 mL of a 1% potassium permanganate solution within one minute.
- **Quenching:** After 5 minutes, add solid sodium sulfite to reduce the excess potassium permanganate.
- **Acidification and Isolation:** Acidify the solution with concentrated hydrochloric acid. A colorless precipitate of crude DHSA will form. Collect the solid by suction filtration.
- **Purification:** Wash the crude product with petroleum ether to remove unreacted starting material and other nonpolar impurities. The insoluble DHSA is then recrystallized from ethanol to yield the pure product.[\[15\]](#)

Biological Activities and Signaling Pathways

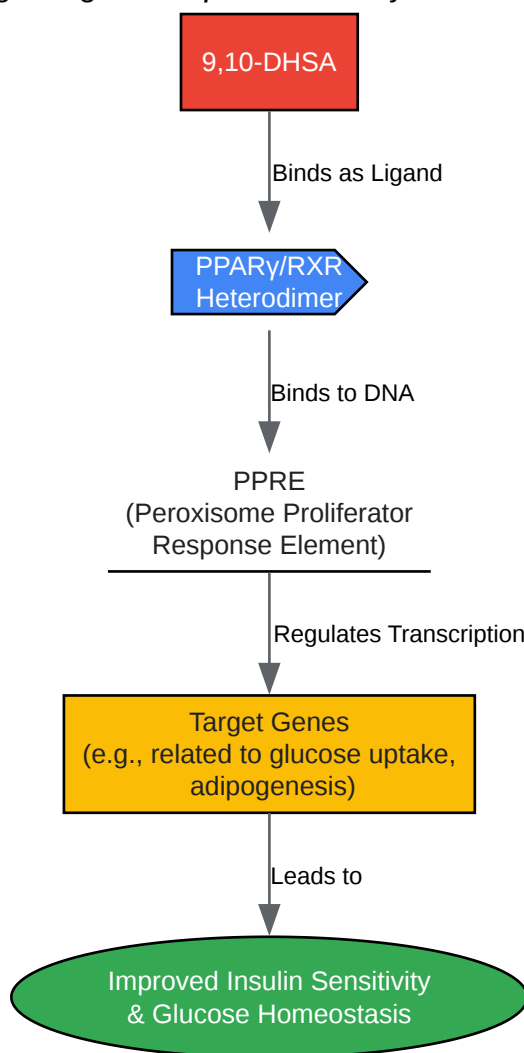
9,10-DHSA is an oxidation product of oleic acid and has been shown to possess biological activity, particularly in the context of metabolic regulation.[\[3\]](#)[\[5\]](#)

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

DHSA has been identified as a ligand for PPARs, which are nuclear receptors that play critical roles in lipid and glucose metabolism.

- **PPAR γ Activation:** In vitro studies using CV-1 cells demonstrated that DHSA (50-100 μ M) activates PPAR γ in a dose-dependent manner.[\[16\]](#)[\[17\]](#) This activation is weaker than that of the potent synthetic agonist rosiglitazone.[\[17\]](#)
- **PPAR α Activation:** There are conflicting reports regarding PPAR α . One study reported that DHSA does not activate PPAR α in CV-1 cells[\[17\]](#), while another states that it does activate PPAR α in the same cell line at concentrations of 50 to 100 μ M[\[3\]](#). This discrepancy may be due to different experimental conditions or reporter constructs and warrants further investigation.

Activation of PPAR γ by DHSA is thought to be a key mechanism behind its observed effects on glucose metabolism.[\[17\]](#)

Signaling: PPAR γ Activation by 9,10-DHSA

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Caption: PPAR γ activation pathway by 9,10-DHSA.

In Vivo Metabolic Effects

Studies in KKAY diabetic mice, a model for type 2 diabetes, have shown significant metabolic benefits of dietary DHSA.[5][17]

- Experimental Protocol: Male KKAY mice were fed a high-fat diet containing 4% DHSA for 5-6 weeks.[17]
- Results: Compared to control groups, mice fed the DHSA-supplemented diet exhibited:

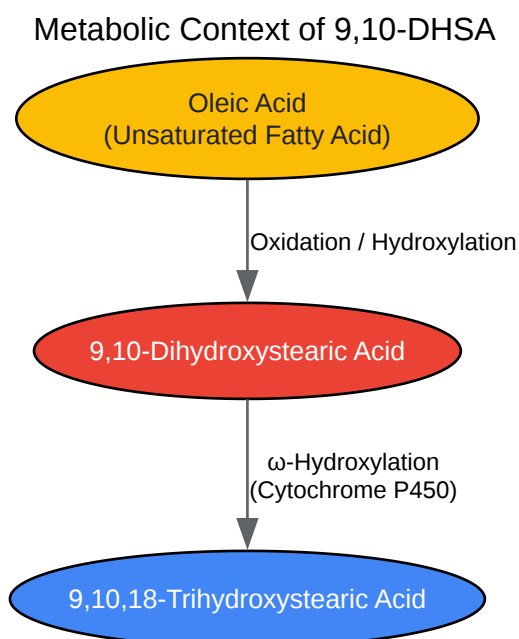
- Improved Glucose Tolerance: Significantly lower blood glucose levels during a glucose tolerance test.[17]
- Increased Insulin Sensitivity: Enhanced response to insulin injection.[5][17]
- Reduced Body Weight: Lower body weight compared to mice on a high-fat diet with corn oil.[3][17]

These findings suggest that 9,10-DHSA has the potential to act as a therapeutic agent for improving insulin resistance and managing type 2 diabetes.

Metabolic Context

DHSA is not only a signaling molecule but also a metabolite within fatty acid pathways.

- Formation: It is formed from the oxidation of oleic acid and can be produced in cells such as human hepatic cancer HepG2 cells.[3][5]
- Further Metabolism: In plant systems, DHSA can be a substrate for cytochrome P450 enzymes, which can catalyze ω -hydroxylation to form 9,10,18-trihydroxystearic acid.[18] This indicates potential pathways for its further modification and degradation.



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